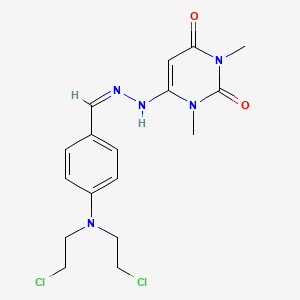![molecular formula C11H6ClN3O3 B15215635 6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione CAS No. 35629-62-0](/img/structure/B15215635.png)
6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound that belongs to the class of oxazolo[3,2-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an oxazolo[3,2-a][1,3,5]triazine core. The presence of the chlorophenyl group imparts specific chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-oxazoline in the presence of a base, followed by cyclization to form the oxazolo[3,2-a][1,3,5]triazine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The oxazolo[3,2-a][1,3,5]triazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, oxidized or reduced forms, and more complex heterocyclic compounds resulting from cyclization reactions.
Scientific Research Applications
6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: This compound shares a similar triazine core but with different substituents, leading to distinct chemical properties and applications.
Tris(2,4,6-trichlorophenyl)methyl radicals: These compounds have a similar triazine structure but with multiple chlorophenyl groups, affecting their reactivity and applications.
Uniqueness
6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is unique due to its specific substitution pattern and the presence of the oxazolo ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
35629-62-0 |
|---|---|
Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-7-3-1-2-6(4-7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H |
InChI Key |
LXGWXVMHVCIPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)OC3=NC=NC(=O)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
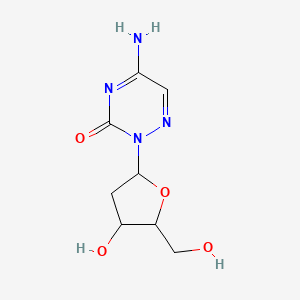

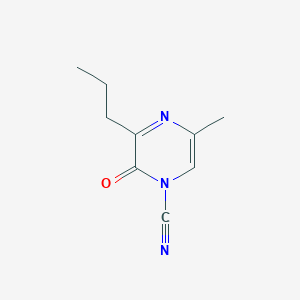
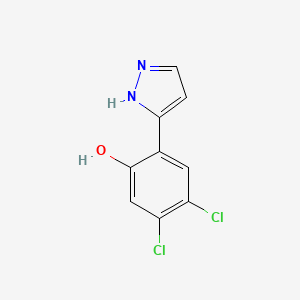
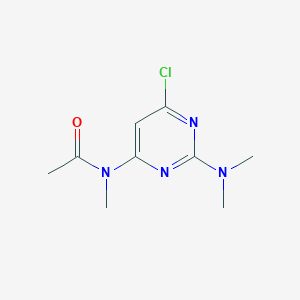
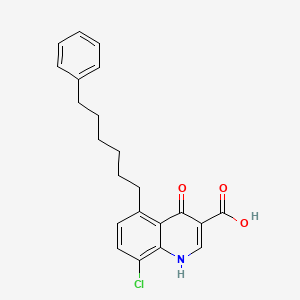
![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)


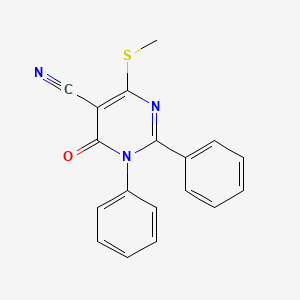
![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
